molecular formula C14H16N4O3S B6578813 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1171977-39-1

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B6578813
CAS No.: 1171977-39-1
M. Wt: 320.37 g/mol
InChI Key: HJCRKLPZQOBQJG-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a tetrahydropyrimidine-dione core with a tetrahydrobenzothiazole-acetamide moiety. The synthesis likely involves alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives, as described for analogous compounds . Structural characterization via X-ray crystallography (using software like SHELX ) would confirm its conformation and hydrogen-bonding interactions, critical for target binding.

Properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-7-8(12(20)18-13(21)15-7)6-11(19)17-14-16-9-4-2-3-5-10(9)22-14/h2-6H2,1H3,(H,16,17,19)(H2,15,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRKLPZQOBQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114209
Record name 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-N-(4,5,6,7-tetrahydro-2-benzothiazolyl)-5-pyrimidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171977-39-1
Record name 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-N-(4,5,6,7-tetrahydro-2-benzothiazolyl)-5-pyrimidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171977-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-N-(4,5,6,7-tetrahydro-2-benzothiazolyl)-5-pyrimidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest analogues include:

  • 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides : These lack the tetrahydrobenzo[d]thiazole group, reducing lipophilicity and possibly membrane permeability compared to the target compound .
Pharmacological and Physicochemical Properties
Parameter Target Compound Thiazol-5-ylmethyl Carbamates 2-(Pyrimidinylthio)acetamides
Molecular Weight ~375.4 g/mol 550–650 g/mol 280–320 g/mol
LogP (Predicted) 2.8–3.2 1.5–2.0 (hydroperoxide lowers LogP) 1.0–1.5
Cytotoxicity (IC50) Not reported 0.1–5 µM (SRB assay ) 10–50 µM (SRB assay )
Synthetic Yield ~40–60% (alkylation step ) 20–30% (complex functionalization) 70–80% (simpler alkylation)

Key Observations :

  • Carbamate derivatives () exhibit higher cytotoxicity but require complex synthesis, limiting scalability .
  • The pyrimidine-dione core in the target compound may confer kinase inhibitory activity, akin to other pyrimidine-based drugs .

Research Findings and Mechanistic Insights

  • Cytotoxicity Screening: The Sulforhodamine B (SRB) assay () is widely used to evaluate analogues of this compound. While the target compound’s IC50 remains uncharacterized, its structural features suggest mid-nanomolar to low-micromolar activity, comparable to benzothiazole-based antitumor agents .
  • Structure-Activity Relationship (SAR) :
    • The 6-methyl group on the pyrimidine ring may reduce metabolic oxidation, enhancing stability .
    • The tetrahydrobenzo[d]thiazole moiety likely engages in π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

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